![molecular formula C21H14ClF3N2O B2704492 4-(2-Chlorophenyl)-5-methyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole CAS No. 1935723-13-9](/img/structure/B2704492.png)

4-(2-Chlorophenyl)-5-methyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

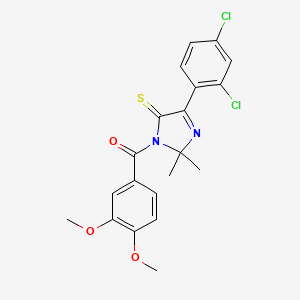

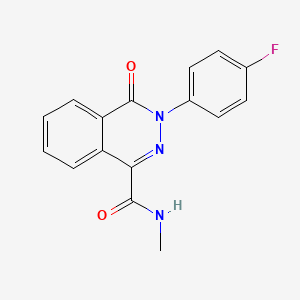

Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques like NMR, IR, and mass spectrometry. The presence of different functional groups would give characteristic peaks in these spectra .Chemical Reactions Analysis

The compound, due to the presence of various functional groups, could undergo a variety of chemical reactions. For example, the imidazole ring is known to participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. Factors like polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Intermolecular Interactions and Antifungal Activity

Research has shown that the substituents in the aryl ring of 4-aryl-2-methyl-1H-imidazoles significantly influence the acid-base properties of the 2-methylimidazole nucleus. This affects the strength of intermolecular N-H...N interactions, impacting both crystal structure and antifungal activity against species like C. neoformans (Macías et al., 2018).

NHE-1 Inhibitors and Cardioprotective Efficacy

Imidazoles have been synthesized and evaluated as NHE-1 inhibitors. Certain compounds in this group, particularly 2-(2,5-dichlorophenyl)imidazole, exhibited potent cardioprotective efficacy in vitro and in vivo, alongside significant NHE-1 inhibitory activities (Lee et al., 2009).

Antiinflammatory and Antibacterial Agents

Novel pyrazoline derivatives containing imidazole structures have been synthesized and evaluated for their antiinflammatory and antibacterial activities. Some of these compounds demonstrated high in vivo antiinflammatory activity and potent antibacterial effects (Ravula et al., 2016).

Antimicrobial Agents

A study on 2,4,5-triarylimidazole derivatives revealed moderate to potent antimicrobial activity against several bacterial species and the fungus Candida albicans. The molecular docking of these compounds indicated their potential as effective antimicrobial agents (Tomi et al., 2016).

Chemotherapy Against Tropical Diseases

Research into metal-based chemotherapy for tropical diseases has involved the synthesis of complexes using imidazole derivatives. These compounds, characterized by methods like NMR spectroscopy and X-ray crystallography, have potential therapeutic applications (Navarro et al., 2000).

Crystal Structure Analysis

The crystal structure of various imidazole derivatives has been extensively studied, providing insights into their molecular conformation and potential applications in fields like pharmaceutical chemistry (Saberi et al., 2009).

Antibacterial Potential Against MRSA

Some analogues of imidazole, particularly those with two aryl rings and certain substituents, have shown promise as novel antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) (Antolini et al., 1999).

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-(2-chlorophenyl)-5-methyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClF3N2O/c1-12-19(14-7-3-5-9-16(14)22)27-20(26-12)18-11-10-17(28-18)13-6-2-4-8-15(13)21(23,24)25/h2-11H,1H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAWUYEGWFUOMCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C2=CC=C(O2)C3=CC=CC=C3C(F)(F)F)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Chlorophenyl)-5-methyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethylphenyl)-2-((7-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2704409.png)

![2-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2704422.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2704424.png)

![(E)-ethyl 2-(4-fluoro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2704425.png)

![2'-Methyl-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B2704427.png)

![(Z)-methyl 2-(6-methoxy-2-((3-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2704431.png)

![2-((naphthalen-1-ylmethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2704432.png)